Aspergillus niger-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

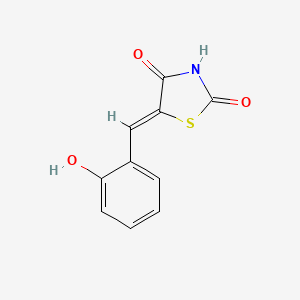

IUPAC Name |

(5Z)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVVCHFDGJEVTB-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-94-6 | |

| Record name | NSC31153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of Bioactive Compounds in Aspergillus niger: A Technical Guide

Disclaimer: The specific designation "Aspergillus niger-IN-1" does not correspond to a recognized compound or strain in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the methodologies for the synthesis and characterization of a model class of bioactive compounds, cyclodepsipeptides, produced through the heterologous expression of non-ribosomal peptide synthetases (NRPSs) in the versatile filamentous fungus, Aspergillus niger. This guide is intended for researchers, scientists, and drug development professionals.

Aspergillus niger is a widely utilized industrial microorganism known for its capacity to produce a variety of organic acids, enzymes, and secondary metabolites.[1][2][3] Its genetic tractability and robust fermentation characteristics make it an excellent host for the synthesis of complex natural products.[4][5] This guide will detail the general workflow, from strain engineering to the characterization of the final product, exemplified by the production of cyclodepsipeptides.

I. Strain Engineering for Heterologous Production

The synthesis of novel or heterologous compounds in A. niger begins with the genetic modification of the host strain. This typically involves the introduction of a biosynthetic gene cluster (BGC) encoding the necessary enzymes for the production of the target molecule. The use of inducible promoter systems, such as the Tet-on system, allows for precise control over the expression of the heterologous genes.[4][6][7]

Experimental Protocol: Transformation of Aspergillus niger

This protocol outlines the key steps for introducing a gene expression cassette into A. niger protoplasts.

-

Preparation of Protoplasts:

-

Cultivate the recipient A. niger strain in a suitable liquid medium (e.g., minimal medium supplemented with the necessary auxotrophies) for 16-20 hours at 30°C with shaking.

-

Harvest the mycelium by filtration and wash with a sterile osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

-

Resuspend the mycelium in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.

-

Incubate at 30°C with gentle shaking for 2-4 hours until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

-

Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Resuspend the protoplasts in STC buffer to a final concentration of 10⁷-10⁸ protoplasts/mL.

-

-

Transformation:

-

To 100 µL of the protoplast suspension, add the plasmid DNA (containing the gene of interest under the control of an inducible promoter and a selection marker, e.g., hygromycin resistance).

-

Add 25 µL of PEG 6000 solution (30% w/v in STC buffer) and mix gently.

-

Incubate on ice for 20 minutes.

-

Add 1 mL of PEG 6000 solution and mix.

-

Incubate at room temperature for 15 minutes.

-

Add 1 mL of STC buffer and mix.

-

Plate the transformation mixture onto selective regeneration agar plates (e.g., minimal medium with 1.2 M sorbitol and the appropriate selective agent, such as hygromycin).

-

Incubate at 30°C for 3-5 days until transformants appear.

-

-

Selection and Verification of Transformants:

-

Isolate individual transformants and transfer them to fresh selective plates to obtain pure cultures.

-

Verify the integration of the expression cassette into the fungal genome using PCR with primers specific to the introduced gene and/or promoter.

-

II. Fermentation and Production

Once a genetically verified strain is obtained, the next step is to cultivate it under conditions that favor the production of the target compound. This involves optimizing media composition, feeding strategies, and induction parameters.

Experimental Protocol: Shake Flask Cultivation for Compound Production

-

Inoculation: Inoculate a suitable production medium (e.g., a defined minimal medium or a complex medium like potato dextrose broth) with spores or a pre-culture of the engineered A. niger strain.

-

Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 200-250 rpm).

-

Induction: When the culture reaches the desired growth phase (e.g., early exponential phase), add the inducer molecule (e.g., doxycycline for the Tet-on system) to initiate the expression of the heterologous gene.[4]

-

Precursor Feeding: For many secondary metabolites, the yield can be significantly increased by feeding precursors. For example, in the production of enniatin, feeding L-valine and D-2-hydroxyisovaleric acid can boost titers.[5]

-

Harvesting: After a set incubation period (typically 48-96 hours post-induction), harvest the culture. Separate the mycelium from the culture broth by filtration or centrifugation. The target compound may be intracellular or secreted into the medium.

Data Presentation: Production Titers of Heterologously Produced Cyclodepsipeptides

The following table summarizes reported production titers for various cyclodepsipeptides synthesized in engineered A. niger strains.

| Cyclodepsipeptide | Production Titer (mg/L) | Cultivation Method | Reference |

| Enniatin B | up to 4,500 | Fed-batch fermentation | [5] |

| Beauvericin | ~350-600 | Shake flask with optimized feeding | [4][7] |

| Bassianolide | ~350-600 | Shake flask with optimized feeding | [4][7] |

III. Extraction and Purification

The target compound must be isolated from the culture (mycelium or broth) and purified for subsequent characterization and bioactivity testing.

Experimental Protocol: Extraction and Purification of Cyclodepsipeptides

-

Extraction:

-

From Culture Broth: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction 2-3 times. Combine the organic phases and evaporate the solvent under reduced pressure.

-

From Mycelium: Lyophilize the harvested mycelium and then extract with a suitable organic solvent (e.g., methanol or acetone) using sonication or maceration. Filter the extract and evaporate the solvent.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

-

Use a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase to separate the compounds.

-

Collect fractions corresponding to the peaks of interest and evaporate the solvent.

-

IV. Characterization of the Synthesized Compound

The purified compound is then subjected to various analytical techniques to confirm its identity, purity, and structure.

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Data |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak at a characteristic retention time. |

| Mass Spectrometry (MS/MS) | Determination of molecular weight and fragmentation pattern for structural elucidation. | A molecular ion peak corresponding to the expected mass of the compound and characteristic fragment ions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Detailed structural elucidation, including stereochemistry. | A set of chemical shifts and coupling constants that can be assigned to the specific atoms in the molecule's structure. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | A crystal structure that confirms the connectivity and stereochemistry of the molecule. |

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and pathways involved in the production of heterologous compounds in A. niger.

Diagram 1: General Workflow for Heterologous Production

Caption: A generalized workflow for the production and characterization of a heterologous compound in Aspergillus niger.

Diagram 2: Tet-on Inducible Gene Expression System

References

- 1. Aspergillus niger - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. portlandpress.com [portlandpress.com]

- 4. Aspergillus niger is a superior expression host for the production of bioactive fungal cyclodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspergillus niger is a superior expression host for the production of bioactive fungal cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Aspergillus niger-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of Aspergillus niger-IN-1, a thiazolidine-2,4-dione derivative. This document collates available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows to support further research and development in the field of antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Gram Stain/Fungal Type | MIC (μM/mL) |

| Bacillus subtilis | Gram-positive | 11.3[1] |

| Staphylococcus aureus | Gram-positive | 5.65[1] |

| Klebsiella pneumoniae | Gram-negative | 11.3[1] |

| Escherichia coli | Gram-negative | 5.65[1] |

| Salmonella typhi | Gram-negative | 5.65[1] |

| Candida albicans | Yeast | 5.65[1] |

| Aspergillus niger | Mold | 5.65[1] |

Experimental Protocols

The determination of the antimicrobial activity of this compound, specifically the MIC values, is typically performed using the broth microdilution method. This standard and widely accepted technique allows for the efficient testing of a compound against multiple microorganisms in a high-throughput format.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound.

2.1.1. Materials and Reagents:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial cultures in the logarithmic growth phase.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer.

-

Multichannel pipette.

-

Incubator.

2.1.2. Preparation of Microbial Inoculum:

-

Isolate a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

2.1.3. Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of the 96-well microtiter plate.

-

The final volume in each well should be 100 µL.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

2.1.4. Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the drug dilutions and the positive control well.

-

The final volume in these wells will be 200 µL.

-

Seal the plates and incubate at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

2.1.5. Determination of MIC:

-

After incubation, visually inspect the microtiter plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps in the broth microdilution method for determining the antimicrobial susceptibility of a compound.

Proposed Mechanism of Action: Inhibition of Mur Ligase Pathway

Thiazolidine-2,4-dione derivatives are known to exert their antimicrobial effects by targeting bacterial cell wall synthesis. A key enzyme in this pathway is Mur ligase, which is essential for the formation of peptidoglycan, a critical component of the bacterial cell wall. The following diagram illustrates a conceptual pathway of this inhibition.

References

Thiazolidine-2,4-dione Derivatives: A Technical Guide to Their Antifungal Activity Against Aspergillus niger

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Aspergillus niger is a prolific producer of a wide array of secondary metabolites, current scientific literature does not support its role as a natural source of thiazolidine-2,4-dione derivatives.[1][2] Instead, the thiazolidine-2,4-dione (TZD) scaffold has garnered significant interest in medicinal chemistry as a synthetic pharmacophore.[3][4] Derivatives of TZD have been extensively synthesized and evaluated for a broad spectrum of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[3][5][6][7][8][9] Notably, numerous studies have investigated the potential of these synthetic derivatives as antifungal agents, with Aspergillus niger, a common opportunistic human pathogen, being a frequent target for these investigations.[7][10][11][12]

This technical guide provides an in-depth overview of synthetic thiazolidine-2,4-dione derivatives, focusing on their antifungal activity against Aspergillus niger. It details the experimental protocols for their synthesis and biological evaluation, presents quantitative data on their efficacy, and visualizes the general workflow for their development as potential antifungal agents.

Antifungal Activity of Thiazolidine-2,4-dione Derivatives Against Aspergillus niger

A number of synthesized thiazolidine-2,4-dione derivatives have demonstrated inhibitory activity against Aspergillus niger. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the TZD core and its appended moieties significantly influence the antifungal potency.[12][13] For instance, the presence of electron-withdrawing groups on the benzylidene ring attached to the TZD core has been reported to enhance antifungal activity against A. niger.[12]

Quantitative Data Summary

The following table summarizes the antifungal activity of various synthesized thiazolidine-2,4-dione derivatives against Aspergillus niger as reported in the literature.

| Compound/Derivative Series | Antifungal Assay Method | Results (e.g., Zone of Inhibition, MIC) | Reference |

| 2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones | Serial dilution method | Compounds with electron-withdrawing groups (e.g., fluoro, nitro, bromo) showed moderate to good activity. | [12] |

| Thiazolidin-3-yl acetic acid derivatives | Not specified | Exhibited remarkable antifungal activity. | [6] |

| 3,5-disubstituted thiazolidinediones | Not specified | Evaluated for antifungal activity against Aspergillus niger. | [7] |

| Thiazolidine-2,4-dione based quinazolinone derivatives | Cup plate method | Compounds 5b, 5i, and 5o showed good antifungal activity with zone of inhibition ranging from 20-23 mm. | [14] |

| Indole-incorporated thiazolidinone derivatives | Not specified | Compounds were screened but found to be inactive against Aspergillus niger at the tested concentration. | [11] |

Experimental Protocols

This section details the generalized methodologies for the synthesis of thiazolidine-2,4-dione derivatives and the subsequent evaluation of their antifungal activity against Aspergillus niger.

Synthesis of Thiazolidine-2,4-dione Derivatives

A common and versatile method for the synthesis of 5-substituted-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[5][8][15]

Step 1: Synthesis of Thiazolidine-2,4-dione (TZD)

-

Equimolar amounts of chloroacetic acid and thiourea are dissolved in water.[14][16]

-

The mixture is stirred, often at a reduced temperature, to form a precipitate of 2-imino-thiazolidin-4-one.[16]

-

Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours (typically 8-11 hours).[14][16]

-

Upon cooling, the product, thiazolidine-2,4-dione, crystallizes and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[14]

Step 2: Knoevenagel Condensation for 5-Arylidene-Thiazolidine-2,4-dione Derivatives

-

Thiazolidine-2,4-dione is dissolved in a suitable solvent such as ethanol or toluene.[17]

-

A catalytic amount of a base, commonly piperidine, is added to the solution.[15][17]

-

An appropriate aromatic aldehyde is then added to the reaction mixture.

-

The mixture is refluxed for a period ranging from a few hours to over a day, with the progress of the reaction monitored by thin-layer chromatography (TLC).[16][17]

-

After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered, washed, and purified, typically by recrystallization.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized thiazolidine-2,4-dione derivatives against Aspergillus niger is commonly assessed using standard methods such as the agar diffusion method or broth microdilution method.

Agar Disc/Cup Plate Diffusion Method

-

A standardized inoculum of Aspergillus niger is uniformly spread over the surface of a suitable agar medium (e.g., Potato Dextrose Agar).

-

Sterile filter paper discs or wells (cups) are impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).[11]

-

The discs/cups are placed on the inoculated agar surface.

-

A standard antifungal drug (e.g., Griseofulvin, Fluconazole) and the solvent alone serve as positive and negative controls, respectively.[7][14]

-

The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

The antifungal activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc/cup.[14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

-

A standardized suspension of Aspergillus niger spores is added to each well.

-

The plates are incubated under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.[12][18]

Visualizations

General Workflow for Synthesis and Antifungal Evaluation

Caption: General workflow for the development of thiazolidine-2,4-dione derivatives as antifungal agents.

Conclusion

Thiazolidine-2,4-dione derivatives represent a promising class of synthetic compounds with demonstrable antifungal activity against Aspergillus niger. The versatility of their synthesis, particularly through Knoevenagel condensation, allows for the creation of diverse chemical libraries. Structure-activity relationship studies are crucial in guiding the design of more potent and selective antifungal agents. Further research, including in vivo efficacy studies and elucidation of the precise mechanisms of action, is warranted to fully explore the therapeutic potential of this chemical scaffold in combating fungal infections caused by Aspergillus niger.

References

- 1. Aspergillus niger as a Secondary Metabolite Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of secondary metabolites and mycotoxins from the Aspergillus niger group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. mdpi.com [mdpi.com]

- 16. bioinfopublication.org [bioinfopublication.org]

- 17. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Arsenal: A Technical Guide to Bioactive Antimicrobial Metabolites from Aspergillus niger

For Researchers, Scientists, and Drug Development Professionals

Aspergillus niger, a ubiquitous filamentous fungus, is widely recognized for its role in industrial fermentation processes. However, beyond its application in producing organic acids and enzymes, this versatile microorganism harbors a sophisticated biochemical machinery capable of synthesizing a diverse array of secondary metabolites. A significant portion of this metabolome exhibits potent antimicrobial properties, positioning A. niger as a promising source for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antimicrobial bioactive compounds derived from A. niger, focusing on quantitative data, detailed experimental protocols, and the underlying biological workflows.

Quantitative Antimicrobial Activity of Aspergillus niger Metabolites

The antimicrobial efficacy of various compounds and crude extracts from A. niger has been extensively evaluated against a wide range of pathogenic bacteria and fungi. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, to facilitate a comparative analysis of their potency.

Table 1: Antibacterial Activity of Aspergillus niger Metabolites and Extracts

| Bioactive Compound/Extract | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Crude Ethyl Acetate Extract | Staphylococcus aureus | - | 18 | [1] |

| Corynebacterium glutamicum | - | 17 | [1] | |

| Escherichia coli | - | 10 | [1] | |

| Bacillus licheniformis | - | - | [1] | |

| Ethanol Extract | Escherichia coli | 125 | 24 | [2] |

| Staphylococcus aureus | 125 | - | [2] | |

| Pseudomonas fluorescens | 1250 | - | [2] | |

| Streptococcus mutans | 1250 | - | [2] | |

| Ethyl Acetate Extract | Escherichia coli | 62.5 | 36 | [2] |

| Streptococcus mutans | 312.5 | - | [2] | |

| Pseudomonas fluorescens | 312.5 | - | [2] | |

| Staphylococcus aureus | 312.5 | - | [2] | |

| Purified Polypeptide | Staphylococcus aureus ATCC 25923 | 8 | - | [3] |

| Methicillin-resistant S. aureus (MRSA) | 32 | - | [3] |

Table 2: Antifungal Activity of Aspergillus niger Metabolites and Extracts

| Bioactive Compound/Extract | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Crude Fungal Extract | Aspergillus fumigatus | - | 12 | [1] |

| Aspergillus niger | - | 6 | [1] | |

| Ethanol Extract | Candida albicans | 1250 | - | [2] |

| Ethyl Acetate Extract | Candida albicans | 62.5 | - | [2] |

| Candida glabrata | 2500 | - | [2] | |

| Antifungal Peptide (Anafp) | Yeast strains | 4 to 15 µM | - | [3] |

| Filamentous fungi | 4 to 15 µM | - | [3] |

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Aspergillus niger, extraction of its bioactive metabolites, and the subsequent evaluation of their antimicrobial properties. These protocols are synthesized from various cited research articles to provide a comprehensive guide.

Fungal Isolation and Cultivation

-

Isolation: Aspergillus niger strains can be isolated from various environmental sources, such as soil, by serial dilution and plating on a suitable medium like Potato Dextrose Agar (PDA).[2]

-

Culture Medium: For the production of secondary metabolites, A. niger is typically cultured in a liquid medium such as Potato Dextrose Broth (PDB).[1][2] The composition of PDB is as follows:

-

Potato infusion: 200 g/L

-

Glucose: 20 g/L

-

Distilled water: 1 L

-

-

Incubation: The fungal culture is incubated for a period of 10-11 days at a temperature of 27-29°C in a shaker incubator to ensure proper aeration and growth.[1][2]

Extraction of Bioactive Metabolites

The extraction process aims to separate the bioactive compounds from the fungal biomass and culture medium.

-

Filtration: After the incubation period, the fungal biomass is separated from the culture broth by filtration using Whatman No. 1 filter paper.[2]

-

Solvent Extraction: The filtrate, containing the secreted secondary metabolites, is subjected to solvent extraction. Ethyl acetate is a commonly used solvent due to its ability to extract a wide range of bioactive compounds.[1][2]

-

Equal volumes of the culture filtrate and ethyl acetate (1:1 v/v) are mixed in a separating funnel.[2]

-

The mixture is vigorously agitated for an hour to facilitate the transfer of metabolites into the organic phase.[2]

-

The funnel is then left undisturbed to allow for the separation of the aqueous and organic layers.[2]

-

The upper organic layer, containing the bioactive compounds, is carefully collected.

-

-

Concentration: The collected ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator at 40°C to remove the solvent and obtain the crude extract.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the extracted metabolites is commonly assessed using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

-

Agar Well Diffusion Method:

-

Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

-

A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.

-

Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

A defined volume (e.g., 100 µL) of the crude extract or purified compound at a known concentration is added to each well.[2]

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1][2]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A serial dilution of the extract or compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

A standardized suspension of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the extract or compound that completely inhibits the visible growth of the microorganism.[2]

-

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the discovery of antimicrobial metabolites.

Caption: Generalized pathway of secondary metabolite biosynthesis in A. niger.

This guide underscores the significant potential of Aspergillus niger as a prolific source of novel antimicrobial compounds. The provided data and methodologies offer a solid foundation for researchers to explore and harness the biosynthetic capabilities of this remarkable fungus in the ongoing search for new drugs to combat infectious diseases. Further research into the specific biosynthetic pathways and their regulation will be crucial for optimizing the production of these valuable metabolites.

References

The Emergence of Aspergillus niger-IN-1: A Technical Guide on a Novel Thiazolidine-2,4-dione Derivative in Combating Drug-Resistant Microbes

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. This document provides a comprehensive technical overview of "Aspergillus niger-IN-1," a promising antimicrobial compound belonging to the thiazolidine-2,4-dione class. While the direct lineage of "this compound" from the fungus Aspergillus niger is a subject of ongoing investigation, it is plausible that the compound was first isolated from or is structurally analogous to a metabolite of this fungal species, which are known producers of diverse bioactive molecules.[1][2][3] This guide consolidates the available data on its antimicrobial efficacy, delves into the established mechanism of action for its parent class of compounds, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to facilitate further research and development in the fight against drug-resistant pathogens.

Antimicrobial Spectrum and Potency

"this compound" has demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Type | MIC (μM/mL) |

| Bacillus subtilis | Gram-positive Bacteria | 11.3 |

| Staphylococcus aureus | Gram-positive Bacteria | 5.65 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 11.3 |

| Escherichia coli | Gram-negative Bacteria | 5.65 |

| Salmonella typhi | Gram-negative Bacteria | 5.65 |

| Candida albicans | Fungus | 5.65 |

| Aspergillus niger | Fungus | 5.65 |

Activity Against Drug-Resistant Strains

While specific data for "this compound" against certified drug-resistant strains is emerging, the broader class of thiazolidine-2,4-dione derivatives has shown considerable promise. Studies have reported the efficacy of various analogues against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). This suggests a strong potential for "this compound" to be effective against such challenging infections. For instance, certain thiazolidine-2,4-dione derivatives have exhibited MIC values as low as 1-32 μg/mL against MRSA clinical isolates.[4]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The antimicrobial activity of thiazolidine-2,4-dione derivatives is primarily attributed to their ability to interfere with the biosynthesis of the bacterial cell wall.[5][6] This is a well-validated target for antibiotics, as the cell wall is essential for bacterial survival and is absent in human cells, offering a degree of selective toxicity.

Thiazolidine-2,4-diones are known to inhibit the cytoplasmic Mur ligase enzymes (MurC, MurD, MurE, and MurF).[6] These enzymes are crucial for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting these enzymes, the compound effectively halts the construction of the cell wall, leading to cell lysis and bacterial death.

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of "this compound" using the broth microdilution method. This method is widely adopted for its accuracy and efficiency.[7][8][9][10][11][12][13][14][15][16]

Materials

-

"this compound" stock solution (concentration to be determined based on expected MIC)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator

Procedure

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the "this compound" stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the prepared inoculum to each well, except for the sterility control wells (which should only contain broth).

-

-

Controls:

-

Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.

-

Sterility Control: Wells containing only broth to check for contamination.

-

Positive Control: A known effective antibiotic against the test organism.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and at an appropriate temperature and duration for fungi.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of "this compound" at which there is no visible growth of the microorganism.

-

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

"this compound" and the broader class of thiazolidine-2,4-diones represent a promising avenue in the quest for new antimicrobial agents. Their unique mechanism of action, targeting the essential process of bacterial cell wall synthesis, makes them attractive candidates for development, particularly against drug-resistant strains.

Further research should focus on:

-

Comprehensive screening of "this compound" against a wide panel of multidrug-resistant clinical isolates.

-

In-depth mechanistic studies to fully elucidate its molecular interactions with the Mur ligase enzymes.

-

Pharmacokinetic and pharmacodynamic profiling to assess its potential for in vivo efficacy.

-

Structure-activity relationship (SAR) studies to optimize its potency and safety profile.

The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this important new class of antimicrobial compounds.

References

- 1. Frontiers | Isolation of Bioactive Compounds, Antibacterial Activity, and Action Mechanism of Spore Powder From Aspergillus niger xj [frontiersin.org]

- 2. Isolation of Bioactive Compounds, Antibacterial Activity, and Action Mechanism of Spore Powder From Aspergillus niger xj - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijhsr.org [ijhsr.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

- 6. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 14. protocols.io [protocols.io]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. files.core.ac.uk [files.core.ac.uk]

Preliminary in vitro evaluation of "Aspergillus niger-IN-1"

An In-Depth Technical Guide on the Preliminary In vitro Evaluation of Aspergillus niger

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Aspergillus niger, a filamentous fungus of significant interest in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways. While this guide is based on research on Aspergillus niger, the specific strain "IN-1" is not extensively documented in the available scientific literature. Therefore, the data and protocols presented herein are derived from studies on various strains of Aspergillus niger and should be considered as a representative foundation for the evaluation of any specific strain, including "IN-1".

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on Aspergillus niger extracts.

Table 1: Antimicrobial Activity of Aspergillus niger Extracts

| Test Organism | Extract Concentration (µg/ml) | Zone of Inhibition (mm) | Reference |

| Gram-Positive Bacteria | |||

| Corynebacterium glutamicum | 100 | 17 | [1] |

| Staphylococcus aureus | 100 | 18 | [1] |

| Bacillus licheniformis | 60 | Minimum Zone | [1] |

| Gram-Negative Bacteria | |||

| Escherichia coli | 60 | 10 | [1] |

| Shigella flexneri | 25 µl | 15 ± 1.0 | [2] |

| 50 µl | 19 ± 0.5 | [2] | |

| 75 µl | 20 ± 1.0 | [2] | |

| 100 µl | 24 ± 1.0 | [2] | |

| Fungi | |||

| Aspergillus fumigatus | 120 | 12 | [1] |

| Aspergillus niger | 80 | 6 | [1] |

| Candida albicans | - | Inhibition Zone Observed | [3] |

Table 2: Cytotoxicity and Antioxidant Activity of Aspergillus niger Extracts

| Assay | Cell Line / Method | IC₅₀ Value (µg/ml) | Reference |

| Cytotoxicity (MTT Assay) | MIA PaCa-2 | 90.78 | [2] |

| Cytotoxicity (MTT Assay) | MCF-7 | 8 | [4] |

| Antioxidant Activity (DPPH) | - | 272 ± 3.7 (Petroleum ether extract) | [5] |

| Antioxidant Activity (DPPH) | - | 901.3 ± 42.8 (Ethyl acetate extract) | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Fungal Culture Preparation

-

Culture Maintenance: Pure cultures of Aspergillus niger are maintained on Potato Dextrose Agar (PDA) slants.[1] The cultures are refreshed every two weeks and stored at 4°C.[6]

-

Spore Suspension: To prepare a spore suspension, spores are harvested from a mature culture by adding a sterile solution (e.g., 0.01% Tween-80) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is determined using a hemocytometer.[6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of fungal extracts.[1][7]

-

Preparation of Inoculum: Standardized microbial suspensions (bacteria or fungi) are spread evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, PDA for fungi).

-

Well Preparation: Sterile cork borers are used to create wells of a specific diameter in the agar.

-

Application of Extract: A defined volume of the Aspergillus niger extract at various concentrations is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 2-5 days for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Broth Microdilution Method: A serial dilution of the fungal extract is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the extract that shows no visible turbidity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

-

Cell Seeding: Adherent cells (e.g., MIA PaCa-2, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the Aspergillus niger extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.[2]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of an extract to donate hydrogen atoms or electrons to the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the Aspergillus niger extract.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at its maximum absorbance wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualization: Signaling Pathways

Diagrams of key signaling pathways in Aspergillus species are presented below using the DOT language.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is crucial for maintaining cell wall homeostasis in response to environmental stress.

Caption: The Cell Wall Integrity (CWI) signaling pathway in Aspergillus.

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved signaling cascade that allows fungal cells to adapt to hyperosmotic stress.

Caption: The High-Osmolarity Glycerol (HOG) signaling pathway in fungi.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Aspergillus niger CJ6 extract with antimicrobial potential promotes in-vitro cytotoxicity and induced apoptosis against MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profiling, antimicrobial, anticancer, and in vitro and in silico immunomodulatory investigation of Aspergillus niger OR730979 isolated from the Western Desert, Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. microbiologyjournal.org [microbiologyjournal.org]

Unveiling the Chemical Architecture of Aspergillus niger: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus niger, a ubiquitous filamentous fungus, is a workhorse of industrial biotechnology, renowned for its capacity to produce a vast arsenal of enzymes and organic acids. However, beyond its well-established industrial applications, A. niger harbors a complex and diverse chemical portfolio, including a unique cell wall structure and a rich secondary metabolome. Understanding the chemical intricacies of this organism is paramount for harnessing its full potential in drug discovery, biomaterial development, and advanced biotechnological applications. This technical guide provides a comprehensive overview of the chemical structure of Aspergillus niger, with a focus on its core components, methodologies for their analysis, and the signaling pathways governing their production. While the specific strain "Aspergillus niger-IN-1" is not extensively documented in public literature, this guide summarizes the well-characterized chemical features of the A. niger species, providing a robust foundation for the study of any specific strain.

Core Chemical Composition: A Quantitative Overview

The chemical makeup of Aspergillus niger can be broadly categorized into its structural cell wall components and its diverse array of secondary metabolites. The following tables summarize the quantitative data available for these key chemical constituents.

Table 1: Macromolecular Composition of the Aspergillus niger Cell Wall

| Component | Percentage of Dry Weight (%) | Key Monomers/Subunits | Reference(s) |

| Neutral Carbohydrates | 73 - 83% | Glucose, Galactose, Mannose, Arabinose | [1][2] |

| Hexosamines | 9 - 13% | Glucosamine, Galactosamine | [1][2] |

| Lipids | 2 - 7% | Fatty Acids, Sterols | [1] |

| Protein | 0.5 - 2.5% | Amino Acids | [1][2] |

| Phosphorus | < 0.1% | - | [1] |

| Acetyl Groups | 3.0 - 3.4% | - | [1] |

Table 2: Representative Secondary Metabolites Produced by Aspergillus niger and Their Reported Yields

| Class of Compound | Example Compound | Reported Yield | Culture Conditions | Reference(s) |

| Polyketides | Ochratoxin A | Up to 2.5 µg/g | YES agar, 25°C, 7 days | [3] |

| Fumonisin B2 | Up to 1.5 g/kg | Maize cultures | [3] | |

| Protocatechuic acid | 85.38 µg/mg (extract) | PDB medium, static, 30°C, 14 days | [3] | |

| Alkaloids | Pyrophen | ~1.5 mg/L | PDB medium | [4] |

| Nonribosomal Peptides | Enniatin (heterologous) | Up to 4,500 mg/L | Fed-batch fermentation | [5] |

| Terpenoids | - | - | - | - |

| Pyranones | Aurasperone A | - | - |

Note: Yields of secondary metabolites are highly dependent on the specific strain, culture medium, and fermentation conditions. The values presented here are illustrative examples from published studies.

Experimental Protocols

A thorough understanding of the chemical structure of Aspergillus niger necessitates robust experimental methodologies. The following sections detail key protocols for the analysis of its major chemical components.

Protocol 1: Quantitative Analysis of Aspergillus niger Cell Wall Polysaccharides

This protocol is adapted from established methods for the quantitative analysis of fungal cell walls.

1. Biomass Cultivation and Harvest:

- Cultivate A. niger in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (temperature, pH, agitation).

- Harvest the mycelium by filtration (e.g., through Miracloth) and wash extensively with deionized water to remove residual medium components.

- Freeze-dry the washed mycelium to obtain a constant dry weight.

2. Cell Wall Isolation:

- Resuspend the lyophilized mycelium in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Disrupt the cells using mechanical means (e.g., bead beating with 0.5 mm glass beads) on ice to prevent enzymatic degradation.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the cell walls.

- Wash the cell wall pellet repeatedly with the buffer and then with deionized water until the supernatant is clear.

- Lyophilize the purified cell walls.

3. Acid Hydrolysis:

- Accurately weigh 5-10 mg of dried cell wall material into a screw-cap glass tube.

- Add 1 mL of 72% (w/w) sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing.

- Dilute the acid to 1 M by adding 7 mL of deionized water.

- Seal the tube and hydrolyze at 100°C for 4 hours.

- Neutralize the hydrolysate with barium carbonate.

4. Monosaccharide Quantification:

- Analyze the monosaccharides in the neutralized hydrolysate by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

- Use a suitable column (e.g., CarboPac PA10) and an isocratic elution with NaOH.

- Quantify the individual monosaccharides (glucose, mannose, galactose, glucosamine, etc.) by comparing their peak areas to those of known standards.

Protocol 2: General Extraction and Fractionation of Aspergillus niger Secondary Metabolites

This protocol provides a general workflow for the extraction and fractionation of both intracellular and extracellular secondary metabolites.

1. Cultivation and Harvest:

- Grow A. niger in a suitable liquid or solid medium known to induce the production of the desired class of secondary metabolites.

- For liquid cultures, separate the mycelium from the culture broth by filtration.

- For solid cultures, the entire culture (mycelium and agar) can be extracted.

2. Extraction:

- Extracellular Metabolites (from culture filtrate):

- Perform a liquid-liquid extraction of the culture filtrate with an organic solvent of intermediate polarity (e.g., ethyl acetate). Repeat the extraction three times.

- Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

- Intracellular Metabolites (from mycelium):

- Lyophilize the harvested mycelium.

- Extract the dried mycelium with a polar solvent (e.g., methanol or a mixture of methanol/dichloromethane) using sonication or maceration.

- Filter the extract and evaporate the solvent to yield the crude intracellular extract.

3. Fractionation:

- Dissolve the crude extract in a minimal amount of a suitable solvent.

- Perform a preliminary fractionation using Vacuum Liquid Chromatography (VLC) or column chromatography on silica gel.

- Elute with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol).

- Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

- Combine fractions with similar TLC profiles.

4. Purification and Identification:

- Subject the fractions to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.

- Characterize the purified compounds using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate their chemical structures.

Visualizing the Core Processes

Diagrams are essential tools for visualizing complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key processes related to the chemical structure of Aspergillus niger.

Signaling Pathway for Secondary Metabolism Regulation

The production of secondary metabolites in Aspergillus species is tightly regulated by complex signaling networks. The G-protein signaling pathway is a key player in this regulation, transducing environmental cues into cellular responses that modulate the expression of biosynthetic gene clusters.

Caption: G-protein signaling pathway regulating secondary metabolism in Aspergillus.

Experimental Workflow for Chemical Analysis

A systematic approach is crucial for the comprehensive chemical analysis of Aspergillus niger. The following workflow outlines the key steps from fungal culture to compound identification.

Caption: Experimental workflow for the chemical analysis of Aspergillus niger.

Conclusion

The chemical landscape of Aspergillus niger is both complex and rich with opportunity. Its robust cell wall, composed primarily of polysaccharides, provides a target for novel antifungal agents and a source of unique biomaterials. The vast and largely untapped secondary metabolome represents a treasure trove for the discovery of new bioactive compounds with potential applications in medicine and agriculture. A thorough understanding of the chemical structures, the pathways that produce them, and the methods to analyze them is essential for unlocking the full biotechnological potential of this remarkable fungus. The data, protocols, and visualizations presented in this guide offer a solid framework for researchers to embark on or advance their investigations into the fascinating chemical world of Aspergillus niger.

References

- 1. The composition of the cell wall of Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The composition of the cell wall of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Bioactive Compounds from Aspergillus niger

Executive Summary: While a specific strain designated "Aspergillus niger-IN-1" is not documented in publicly accessible scientific literature, this guide provides a comprehensive, technically-focused framework for the discovery, isolation, and characterization of novel bioactive compounds from Aspergillus niger. The methodologies outlined herein are representative of standard and advanced practices in natural product drug discovery and are designed for researchers, scientists, and drug development professionals. This document details the necessary experimental protocols, from fungal isolation to compound purification, and presents hypothetical data in a structured format. Furthermore, it includes visual representations of key workflows and relevant biological pathways to facilitate understanding.

Introduction: Aspergillus niger as a Source of Bioactive Compounds

Aspergillus niger is a ubiquitous filamentous fungus known for its significant role in biotechnology, particularly in the industrial production of enzymes and citric acid.[1][2][3] Its metabolic diversity also makes it a prolific source of a wide array of secondary metabolites with potential therapeutic applications.[4][5][6] These bioactive compounds include polyketides, alkaloids, and peptides, which have demonstrated antimicrobial and other valuable biological activities.[5] The discovery of novel strains or compounds, hypothetically termed "IN-1" for this guide, from Aspergillus niger represents a promising avenue for the development of new pharmaceuticals.

Discovery and Isolation of a Novel Aspergillus niger Strain

The initial phase involves the isolation of a unique strain of Aspergillus niger from an environmental source, followed by screening for the production of desired bioactive compounds.

2.1. Experimental Protocol: Fungal Isolation and Identification

-

Sample Collection: Soil, decaying plant material, or marine sediments are collected from diverse ecological niches.[7]

-

Serial Dilution and Plating: 1 gram of the sample is suspended in 9 mL of sterile saline solution (0.85% NaCl). Serial dilutions (10⁻² to 10⁻⁵) are prepared. 100 µL of each dilution is plated onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.[8]

-

Incubation: Plates are incubated at 25-30°C for 5-7 days.

-

Morphological Identification: Colonies exhibiting the characteristic black conidia of A. niger are subcultured to obtain pure isolates.[8][9] Microscopic examination is performed to observe the conidial heads and conidiophores.[8]

-

Molecular Identification: For precise identification and to distinguish from closely related species like A. tubingensis, genomic DNA is extracted from the pure culture.[9][10] The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using PCR with universal primers (e.g., ITS1 and ITS4).[11][12] The PCR product is sequenced and compared with databases like GenBank for species confirmation. A novel strain may be identified through unique phylogenetic placement.[13][14]

2.2. Experimental Protocol: Screening for Bioactive Compound Production

-

Fermentation: The isolated A. niger strain is cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for 7-14 days with shaking to promote the production of secondary metabolites.[15][16]

-

Solvent Extraction: The culture broth is separated from the mycelial mass by filtration. The filtrate is then subjected to liquid-liquid extraction with a solvent like ethyl acetate to partition the bioactive compounds.[15][16][17]

-

Antimicrobial Assay (Example Screen): The crude extract is concentrated and dissolved in a suitable solvent (e.g., DMSO). Its antimicrobial activity is tested against a panel of pathogenic bacteria and fungi using methods like the agar well diffusion assay.[7][18] The diameter of the inhibition zone is measured to quantify activity.

Purification and Characterization of "IN-1"

Following the identification of a promising crude extract, the next stage is the purification of the active compound, "IN-1".

3.1. Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The crude extract is first fractionated using column chromatography with a silica gel stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.[15][17]

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): The most active fractions are further purified using preparative HPLC to obtain the pure compound "IN-1".

3.2. Data Presentation: Hypothetical Purification of "IN-1"

The following tables summarize hypothetical quantitative data from the purification process.

Table 1: Antimicrobial Activity of Extracts and Fractions

| Sample | Concentration (mg/mL) | Zone of Inhibition (mm) vs. S. aureus |

| Crude Ethyl Acetate Extract | 1.0 | 15 |

| Hexane Fraction | 1.0 | 2 |

| Hexane:EtOAc (1:1) Fraction | 1.0 | 18 |

| Ethyl Acetate Fraction | 1.0 | 12 |

| Ciprofloxacin (Control) | 0.01 | 22 |

Table 2: Yield and Purity of "IN-1" through Purification Steps

| Purification Step | Total Mass (mg) | Purity of "IN-1" (%) | Yield (%) |

| Crude Extract | 5000 | 5 | 100 |

| Column Chromatography Fraction | 800 | 40 | 64 |

| Preparative HPLC | 220 | >98 | 44 |

Visualization of Workflows and Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the overall process from environmental sampling to the isolation of a pure bioactive compound.

4.2. Signaling Pathway Diagram

The production of secondary metabolites in Aspergillus niger is often regulated by complex signaling pathways. The diagram below represents a simplified heterotrimeric G-protein signaling pathway, which can influence secondary metabolism in response to environmental cues.

Conclusion

The methodologies described provide a robust framework for the systematic discovery and isolation of novel bioactive compounds from Aspergillus niger. By combining classical microbiology techniques with modern analytical and molecular methods, researchers can effectively explore the vast biosynthetic potential of this fungus. The successful isolation and characterization of a novel compound, such as the hypothetical "IN-1," could lead to the development of new therapeutic agents, underscoring the importance of continued research into the secondary metabolism of Aspergillus niger.

References

- 1. How a fungus shapes biotechnology: 100 years of Aspergillus niger research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Isolation of Bioactive Compounds, Antibacterial Activity, and Action Mechanism of Spore Powder From Aspergillus niger xj [frontiersin.org]

- 5. ijhsr.org [ijhsr.org]

- 6. Frontiers | Aspergillus niger as a Secondary Metabolite Factory [frontiersin.org]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Diagnostic tools to identify black aspergilli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inspq.qc.ca [inspq.qc.ca]

- 11. New PCR method to differentiate species in the Aspergillus niger aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of a novel strain Aspergillus niger WH-2 for production of L(+)-tartaric acid under acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel strain of Aspergillus niger producing a cocktail of hydrolytic depolymerising enzymes for the production of second generation biofuels :: BioResources [bioresources.cnr.ncsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of IN-1 against Aspergillus niger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus niger is a ubiquitous filamentous fungus with significant roles in both industrial biotechnology and clinical settings. While it is a key organism for producing enzymes and organic acids, it can also act as an opportunistic pathogen, causing infections known as aspergillosis, particularly in individuals with compromised immune systems. The rise of antifungal resistance highlights the urgent need for novel antifungal agents. This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, designated here as "IN-1," against Aspergillus niger. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The methodology outlined below is based on the internationally recognized standards for antifungal susceptibility testing of filamentous fungi, primarily referencing the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] This protocol is designed to be a robust and reproducible method for evaluating the in vitro efficacy of new antifungal candidates.

Data Presentation: Hypothetical MIC Data for IN-1

The following table summarizes hypothetical quantitative data for the in vitro activity of IN-1 against a panel of Aspergillus niger isolates. This format allows for a clear and concise presentation of the compound's potency and spectrum of activity.

| Isolate ID | Source | IN-1 MIC (µg/mL) |

| AN-01 | Clinical (Bronchoalveolar lavage) | 2 |

| AN-02 | Clinical (Sputum) | 4 |

| AN-03 | Environmental (Soil) | 2 |

| AN-04 | Clinical (Tissue Biopsy) | 1 |

| AN-05 | Environmental (Air Sample) | 4 |

| AN-06 | ATCC® 16404™ | 2 |

| AN-07 | Clinical (Ear Swab) | 8 |

| AN-08 | Environmental (Food Spoilage) | 4 |

| AN-09 | Clinical (Nasal Sinus) | 2 |

| AN-10 | Environmental (Decaying Vegetation) | 1 |

| Summary Statistics | ||

| MIC Range | 1 - 8 µg/mL | |

| MIC50 | 2 µg/mL | |

| MIC90 | 4 µg/mL |

Note: MIC50 and MIC90 represent the concentrations of IN-1 at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

This section details the broth microdilution method for determining the MIC of IN-1 against Aspergillus niger.

Materials and Reagents

-

Aspergillus niger isolates (clinical and/or environmental)

-

Potato Dextrose Agar (PDA) plates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

3-(N-morpholino)propanesulfonic acid (MOPS)

-

Glucose (Dextrose)

-

Sterile 0.85% saline with 0.05% Tween 20

-

Investigational compound IN-1

-

Dimethyl sulfoxide (DMSO)

-

Sterile, 96-well, flat-bottom microtiter plates

-

Sterile distilled water

-

1N NaOH

-

Hemocytometer or spectrophotometer

-

Incubator (35°C)

-

Micropipettes and sterile tips

Preparation of Test Medium (RPMI 2%G)

-

Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in 900 mL of distilled water.

-

Adjust the pH of the medium to 7.0 ± 0.1 using 1N NaOH.

-

Add distilled water to bring the final volume to 1 L.

-

Sterilize the medium by filtration through a 0.22 µm filter.

-

For the final test medium, supplement the sterile RPMI-MOPS medium with glucose to a final concentration of 2%.[4][5] This is referred to as RPMI 2%G.

Inoculum Preparation

-

Subculture Aspergillus niger onto PDA plates and incubate at 35°C for 5-7 days to encourage sporulation.[4]

-

Harvest the conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.[4]

-

Gently rub the surface of the colony with a sterile loop or swab to dislodge the conidia.

-

Transfer the conidial suspension to a sterile tube.

-

Allow heavy particles to settle for 3-5 minutes and collect the upper homogenous suspension.[4]

-

Adjust the conidial suspension to a concentration of 0.5 x 105 to 5 x 105 CFU/mL using a hemocytometer or a spectrophotometer (requires prior validation with colony counts).[4]

-

The final inoculum for the microtiter plate will be prepared by diluting this suspension.

Preparation of IN-1 Dilutions

-

Prepare a stock solution of IN-1 in DMSO.

-

Perform serial twofold dilutions of IN-1 in RPMI 2%G to achieve the desired final concentrations in the microtiter plate. The final concentration of DMSO should not exceed 1% to avoid affecting fungal growth.

Broth Microdilution Assay

-

Dispense 100 µL of the appropriate IN-1 dilutions into the wells of a 96-well microtiter plate.

-

Add 100 µL of the adjusted fungal inoculum to each well. This will result in a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.[4]

-

Include a positive control well (inoculum without IN-1) and a negative control well (medium only).

-

Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 48-72 hours.[4]

MIC Determination

-

Following incubation, visually inspect the plates for fungal growth.

-

The MIC is defined as the lowest concentration of IN-1 that causes complete inhibition of visible growth.

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Calcineurin signaling pathway influences Aspergillus niger biofilm formation by affecting hydrophobicity and cell wall integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. Potential Antifungal Targets for Aspergillus sp. from the Calcineurin and Heat Shock Protein Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Antifungal Targets for Aspergillus sp. from the Calcineurin and Heat Shock Protein Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Time-Kill Curve Analysis of "Aspergillus niger-IN-1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting a time-kill curve analysis of the antimicrobial compound "Aspergillus niger-IN-1" against the fungus Aspergillus niger. "this compound" is a thiazolidine-2,4-dione derivative that has demonstrated antifungal properties. Time-kill curve assays are essential in preclinical drug development to determine the pharmacodynamic properties of a novel antimicrobial agent, providing insights into its cidal or static activity and the concentration- and time-dependent nature of its efficacy.

Aspergillus niger is a ubiquitous filamentous fungus that is a common contaminant but can also be an opportunistic pathogen, causing aspergillosis in immunocompromised individuals. Understanding the kinetics of fungal killing by "this compound" is crucial for evaluating its potential as a therapeutic agent.

Data Presentation

The antimicrobial activity of "this compound" against various microbial strains has been previously determined. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µM/mL) |

| Aspergillus niger | 5.65 |

| Bacillus subtilis | 11.3 |

| Staphylococcus aureus | 5.65 |

| Klebsiella pneumoniae | 11.3 |

| Escherichia coli | 5.65 |

| Salmonella typhi | 5.65 |

| Candida albicans | 5.65 |

The following table presents representative data from a time-kill curve analysis of an antifungal agent against Aspergillus niger. This data illustrates the expected outcomes of the protocol described below.

Table 2: Representative Time-Kill Kinetic Data for an Antifungal Agent against Aspergillus niger

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.0 | 5.0 | 5.0 | 5.0 |

| 2 | 5.3 | 4.8 | 4.5 | 4.2 |

| 4 | 5.8 | 4.5 | 4.0 | 3.5 |

| 8 | 6.5 | 4.2 | 3.5 | 2.8 |

| 12 | 7.2 | 4.0 | 3.0 | <2.0 (Limit of Detection) |

| 24 | 8.0 | 3.8 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |

Experimental Protocols

This section details the methodology for performing a time-kill curve analysis of "this compound" against Aspergillus niger, based on established guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.[1][2][3]

Materials

-

Aspergillus niger strain (e.g., ATCC 16404)

-

"this compound" compound